alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) is a complex organic compound with the molecular formula C25H45N5O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) involves multiple steps. One common method includes the coupling of imidazole derivatives with isotridecylimino groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain consistency and yield. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could result in simpler imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)
- Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-propanol)
- Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-butanol)
Uniqueness
Alpha,alpha’-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) stands out due to its specific isotridecylimino groups, which confer unique chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications .
Eigenschaften
79111-59-4 | |
Molekularformel |
C25H45N5O2 |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
1-[(2-hydroxy-3-imidazol-1-ylpropyl)-(11-methyldodecyl)amino]-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C25H45N5O2/c1-23(2)11-9-7-5-3-4-6-8-10-14-28(17-24(31)19-29-15-12-26-21-29)18-25(32)20-30-16-13-27-22-30/h12-13,15-16,21-25,31-32H,3-11,14,17-20H2,1-2H3 |
InChI-Schlüssel |
YWOOPFAIXCXKFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCN(CC(CN1C=CN=C1)O)CC(CN2C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.